2-(Aminomethyl)benzaldehyde

Catalog No.
S14000566
CAS No.
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)benzaldehyde

Product Name

2-(Aminomethyl)benzaldehyde

IUPAC Name

2-(aminomethyl)benzaldehyde

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5,9H2

InChI Key

ZKUTZTOFMRABQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C=O

2-(Aminomethyl)benzaldehyde, also known as 2-(aminomethyl)benzaldehyde or o-aminobenzaldehyde, is an organic compound characterized by the presence of both an amino group and an aldehyde functional group on a benzene ring. Its chemical structure can be represented as C8H9NC_8H_9N, where the amino group is attached to the carbon adjacent to the carbonyl group of the aldehyde. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to participate in various

  • Condensation Reactions: It can react with various nucleophiles, such as amines and alcohols, to form imines and acetals respectively.
  • Reductive Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The amino group can direct electrophiles to the ortho and para positions on the benzene ring, allowing for further functionalization of the aromatic system.
  • Reactions with Isocyanates: It can react with isocyanates to form urea derivatives, which are useful in pharmaceutical applications.

Research indicates that 2-(Aminomethyl)benzaldehyde exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, it may possess anticancer activity, with studies suggesting that derivatives of this compound could inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells. The compound's ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

The synthesis of 2-(Aminomethyl)benzaldehyde can be achieved through several methods:

  • Direct Amination of Benzaldehyde: Benzaldehyde can be treated with ammonia or primary amines under acidic or basic conditions to yield 2-(aminomethyl)benzaldehyde.
  • Reduction of 2-Nitrobenzaldehyde: Starting from 2-nitrobenzaldehyde, reduction via catalytic hydrogenation or using reducing agents can yield the desired compound.
  • Multicomponent Reactions: Recent methodologies involve four-component reactions that combine cyclic amines, aromatic aldehydes, acetylenedicarboxylate, and piperidine or pyrrolidine under specific conditions to produce functionalized derivatives of 2-(aminomethyl)benzaldehyde in good yields .
  • Halogenation and Substitution Reactions: Halogenated derivatives of benzaldehyde can be used as starting materials for further substitution reactions leading to the formation of 2-(aminomethyl)benzaldehyde.

2-(Aminomethyl)benzaldehyde finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Organic Synthesis: The compound is utilized in the preparation of complex organic molecules, including dyes and agrochemicals.
  • Material Science: It is explored for use in polymer chemistry for creating novel materials with specific properties.

Studies on the interactions of 2-(Aminomethyl)benzaldehyde with biological macromolecules have shown that it can bind effectively to proteins and enzymes, potentially influencing their activity. Its interactions are often investigated using techniques such as molecular docking and spectroscopy to understand its binding affinities and mechanisms of action.

Several compounds share structural similarities with 2-(Aminomethyl)benzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminobenzamideContains an amide instead of an aldehydeMore stable due to resonance stabilization
4-AminobenzaldehydeAmino group at para positionExhibits different reactivity patterns
BenzylamineContains only an amino group without carbonylMore basic due to lack of electron-withdrawing carbonyl
3-(Aminomethyl)phenolContains a hydroxyl group along with aminoExhibits phenolic properties affecting solubility

The uniqueness of 2-(Aminomethyl)benzaldehyde lies in its dual functionality as both an aldehyde and an amine, allowing it to participate in diverse chemical transformations that are not possible for other similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

135.068413911 g/mol

Monoisotopic Mass

135.068413911 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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